Doxycycline-d3 (hyclate)

Beschreibung

BenchChem offers high-quality Doxycycline-d3 (hyclate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxycycline-d3 (hyclate) including the price, delivery time, and more detailed information at info@benchchem.com.

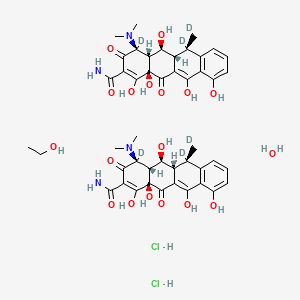

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C46H58Cl2N4O18 |

|---|---|

Molekulargewicht |

1031.9 g/mol |

IUPAC-Name |

(4S,4aR,5S,5aR,6R,12aR)-4,6-dideuterio-6-(deuteriomethyl)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-5,5a-dihydro-4aH-tetracene-2-carboxamide;ethanol;hydrate;dihydrochloride |

InChI |

InChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2/t2*7-,10+,14+,15-,17-,22-;;;;/m00..../s1/i2*1D,7D,15D;;;; |

InChI-Schlüssel |

UHHHTIKWXBRCLT-SFNMZOGZSA-N |

Isomerische SMILES |

[2H]C[C@@]1([C@H]2[C@@H]([C@H]3[C@](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)([2H])N(C)C)O)[2H].[2H]C[C@@]1([C@H]2[C@@H]([C@H]3[C@](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)([2H])N(C)C)O)[2H].CCO.O.Cl.Cl |

Kanonische SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Gold Standard: A Technical Guide to Doxycycline-d3 Hyclate in Bioanalysis

Foreword: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is not merely a procedural step; it is the bedrock upon which pharmacokinetic (PK) and pharmacodynamic (PD) modeling, dose-response assessments, and ultimately, patient safety, are built. The analysis of doxycycline, a broad-spectrum tetracycline antibiotic with extensive applications from treating bacterial infections to malaria prophylaxis, is a quintessential example of this analytical imperative.[1][2][3] This guide eschews a conventional template to provide a focused, in-depth exploration of the critical role played by Doxycycline-d3 hyclate in the bioanalytical quantification of doxycycline. We will delve into the fundamental principles, practical methodologies, and the self-validating logic that establishes this stable isotope-labeled compound as the gold standard for accuracy and reliability in modern bioanalysis.

Foundational Concepts: Doxycycline and the Bioanalytical Challenge

Doxycycline is a semi-synthetic tetracycline derived from oxytetracycline.[4] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, a process that confers its bacteriostatic properties.[3][5][6][7] Favorable pharmacokinetic properties, including high oral bioavailability (nearly 100%) and an extended half-life of 16-22 hours, make it a widely prescribed therapeutic.[4][5]

However, quantifying doxycycline in complex biological matrices such as plasma, serum, or tissue presents significant analytical challenges. These matrices are replete with endogenous components—proteins, lipids, salts, and metabolites—that can interfere with the analysis. This interference, broadly termed "matrix effect," can cause unpredictable ion suppression or enhancement in mass spectrometry, leading to inaccurate and imprecise results. Furthermore, variability is inherent in every step of a bioanalytical workflow, from sample collection and storage to extraction and instrumental analysis.

To achieve reliable quantification, a robust internal standard is not just recommended; it is essential. An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample, which behaves identically to the analyte of interest throughout the entire analytical process.

The Internal Standard: Why Doxycycline-d3 Hyclate Reigns Supreme

The choice of an internal standard is a critical decision in method development. While structurally similar analogs can be used, the superior choice for mass spectrometry-based assays is a stable isotope-labeled (SIL) version of the analyte.[8][9][10] Doxycycline-d3 hyclate is the deuterium-labeled form of doxycycline, where three hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[11]

The Principle of Co-elution and Co-behavior:

The fundamental advantage of a SIL internal standard is its near-identical physicochemical properties to the unlabeled analyte.[10][12][13] Doxycycline-d3 hyclate and doxycycline exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time.[10][14] This co-behavior ensures that any physical loss during sample preparation or any fluctuation in instrument response (like ion suppression) affects both the analyte and the internal standard to the same degree. The ratio of the analyte's response to the internal standard's response remains constant, thus correcting for these variations and yielding highly accurate and precise data.[8][9][15]

This principle is visualized in the logical workflow below.

Caption: Principle of Stable Isotope-Labeled Internal Standard Correction.

A Validated Bioanalytical Workflow: Quantifying Doxycycline in Human Plasma

This section details a representative, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of doxycycline in human plasma, employing Doxycycline-d3 hyclate as the internal standard. The protocol is grounded in methodologies reported in peer-reviewed literature and aligns with regulatory expectations for bioanalytical method validation.[16][17][18][19][20]

Materials and Reagents

-

Analytes: Doxycycline Hyclate (Reference Standard), Doxycycline-d3 Hyclate (Internal Standard)

-

Biological Matrix: Blank Human Plasma (K2-EDTA anticoagulant)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

-

Equipment: Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge, LC-MS/MS System (e.g., Triple Quadrupole)

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxycycline hyclate and Doxycycline-d3 hyclate in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the doxycycline primary stock in 50:50 acetonitrile/water to create calibration curve (CC) standards. A typical range might be 5 ng/mL to 5000 ng/mL.[21]

-

Internal Standard (IS) Working Solution: Dilute the Doxycycline-d3 primary stock to a fixed concentration (e.g., 200 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting doxycycline from plasma.[22]

-

Aliquot: Transfer 100 µL of plasma sample (blank, CC, QC, or unknown) to a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the IS working solution (e.g., 200 pg/mL Doxycycline-d3) to all tubes except for the "double blank" (blank matrix without IS).[22]

-

Precipitate: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.[22] The acid helps to improve precipitation and maintain analyte stability.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The entire sample preparation workflow is illustrated below.

Caption: Bioanalytical Sample Preparation Workflow via Protein Precipitation.

LC-MS/MS Conditions

The following table summarizes typical instrumental parameters for the analysis.

| Parameter | Condition | Rationale |

| LC System | UPLC/HPLC | Provides rapid and efficient separation. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for tetracyclines.[21][22] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better analyte ionization (ESI+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3 minutes | Ensures separation from endogenous matrix components and elution of the analyte. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Doxycycline contains basic amine groups that are readily protonated.[21] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions. |

Mass Spectrometric Parameters (MRM Transitions)

The specificity of the assay is derived from monitoring unique mass transitions for the analyte and the internal standard.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |

| Doxycycline | m/z 445.2 | m/z 428.1 | Corresponds to the loss of an ammonia molecule (NH₃).[21][22] |

| Doxycycline-d3 | m/z 448.2 | m/z 431.1 | The +3 Da mass shift is maintained in the product ion, ensuring no crosstalk. |

Note: An alternative transition for Doxycycline-d3 of m/z 895.11 → 428.23 has also been reported, potentially involving a dimer or adduct in the ion source, but fragmenting to a common ion.[22] The key is that Q1 masses are distinct.

Method Validation: A Self-Validating System

A bioanalytical method is only trustworthy if it has been rigorously validated. Validation experiments are designed to demonstrate that the method is accurate, precise, selective, and robust for its intended purpose. Key validation parameters, as recommended by regulatory bodies like the FDA, are summarized below.[17][19]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Accuracy & Precision | Closeness of mean results to the true value (accuracy) and the degree of scatter (precision). Assessed at multiple QC levels (LOD, LQC, MQC, HQC). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[22] |

| Calibration Curve | The relationship between instrument response (analyte/IS ratio) and analyte concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal. |

| Recovery | The efficiency of the extraction process, comparing analyte response in extracted samples to unextracted standards. | Should be consistent and reproducible across QC levels. High recovery (>90%) is ideal.[22] |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting matrix components. | Assessed by comparing analyte response in post-extraction spiked samples vs. neat solutions. %CV should be ≤15%. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (Freeze-Thaw, Bench-Top, Long-Term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

A successful validation demonstrates that the use of Doxycycline-d3 hyclate effectively mitigates potential errors, creating a self-validating system where each sample's result is internally corrected and therefore reliable.

Conclusion: Enabling High-Confidence Bioanalysis

Doxycycline-d3 hyclate is not merely a reagent; it is an enabling tool for generating high-integrity bioanalytical data. Its use as a stable isotope-labeled internal standard is central to developing robust, accurate, and precise LC-MS/MS methods for the quantification of doxycycline. By perfectly mimicking the behavior of the native analyte, it corrects for the inherent variabilities of sample preparation and instrumental analysis, particularly the unpredictable nature of matrix effects. The methodologies and principles outlined in this guide underscore the causality behind its selection and provide a framework for its successful implementation in research, clinical, and drug development settings, ensuring that the pharmacokinetic data generated is of the highest possible quality and trustworthiness.

References

-

Doxycycline Hyclate Tablets - USP-NF. [Link]

-

Doxycycline Hyclate - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. [Link]

-

Doxycycline: An Overview of Its History and Current Use - JAPI. [Link]

-

Doxycycline Hyclate - PubMed. [Link]

-

A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC - NIH. [Link]

-

Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]

-

Determination of streptomycin and doxycycline using LC/MS towards an effective treatment against an experimental Brucella abortu. [Link]

-

Quantification of Doxycycline Hyclate in Different Pharmaceutical Samples by UV Assay - Impactfactor. [Link]

-

Doxycycline - Wikipedia. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]

-

Liquid chromatography-Tandem mass spectrometry method for the determination of ten tetracycline residues in muscle samples - ResearchGate. [Link]

-

(PDF) Determination of Doxycycline in Human Plasma by Liquid Chromatography-Mass Spectrometry after Liquid-Liquid Extraction and its Application in Human Pharmacokinetics Studies - ResearchGate. [Link]

-

Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC. [Link]

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3. [Link]

-

PERIOSTAT™ (doxycycline hyclate capsules) DESCRIPTION - accessdata.fda.gov. [Link]

-

RP-HPLC method development and validation of doxycycline in bulk and tablet formulation - ijpar. [Link]

-

Bioanalytical Method Validation. [Link]

-

Determination of Tetracyclines in Surface Water by Ultra High Performance Liquid Chromatography/ Tandem Mass Spectrometry Pittco - SHIMADZU CORPORATION. [Link]

-

What is the mechanism of Doxycycline? - Patsnap Synapse. [Link]

-

Simultaneous Determination of Tetracycline Antibiotics in Beehives by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - Prime Scholars. [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF - ResearchGate. [Link]

-

FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Doxycycline Hyclate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxycycline - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Doxycycline: An Overview of Its History and Current Use [japi.org]

- 7. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. m.youtube.com [m.youtube.com]

- 19. hhs.gov [hhs.gov]

- 20. centerforbiosimilars.com [centerforbiosimilars.com]

- 21. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journalppw.com [journalppw.com]

Doxycycline Hyclate vs. Doxycycline-d3 Hyclate: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the distinctions and applications of Doxycycline hyclate and its deuterated analogue, Doxycycline-d3 hyclate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of isotopic labeling and its practical implications in bioanalytical assays.

Foundational Concepts: Doxycycline and the Principle of Isotopic Labeling

Doxycycline is a broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections.[1] It functions by inhibiting protein synthesis in bacteria. The hyclate salt of doxycycline is a common formulation that enhances the stability and solubility of the active pharmaceutical ingredient.[2][3][4]

Isotopic labeling is a technique in which one or more atoms in a molecule are substituted with an isotope of the same element. Isotopes are variants of a particular chemical element that differ in neutron number. While chemically identical, the difference in mass allows for their differentiation using mass-sensitive analytical techniques. In drug development, stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are frequently used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Doxycycline-d3 hyclate is a stable isotope-labeled version of Doxycycline hyclate, where three hydrogen atoms have been replaced by deuterium atoms. This seemingly subtle modification does not alter the compound's chemical reactivity but provides a distinct mass signature, making it an invaluable tool in quantitative bioanalysis.

Head-to-Head Comparison: Doxycycline Hyclate and Doxycycline-d3 Hyclate

The primary distinction between Doxycycline hyclate and Doxycycline-d3 hyclate lies in the isotopic composition. This fundamental difference gives rise to distinct applications, particularly in the realm of analytical chemistry.

| Property | Doxycycline Hyclate | Doxycycline-d3 Hyclate | Rationale and Implications |

| Chemical Formula | C₂₂H₂₄N₂O₈ · HCl · ½C₂H₅OH · ½H₂O | C₂₂H₂₁D₃N₂O₈ · HCl · ½C₂H₅OH · ½H₂O | The substitution of three hydrogen atoms with deuterium results in a mass shift that is readily detectable by mass spectrometry. |

| Molecular Weight | Approximately 512.9 g/mol | Approximately 515.9 g/mol | The increased mass of Doxycycline-d3 hyclate is the basis for its use as an internal standard. |

| Deuterium Labeling | None | Three deuterium atoms on the N-dimethyl group | The specific location of the deuterium atoms on a metabolically stable position ensures that the label is not lost during biological processing. |

| Primary Application | Therapeutic agent (antibiotic) | Internal standard in bioanalytical assays | Doxycycline hyclate is the active drug, while its deuterated form is a tool for accurate quantification of the drug. |

| Isotopic Purity | Not applicable | Typically ≥98% | High isotopic purity is crucial to prevent interference with the quantification of the unlabeled analyte.[5] |

| Solubility | Soluble in water and methanol | Soluble in water and methanol | Both forms exhibit similar solubility profiles, which is important for their co-extraction from biological matrices.[2][4] |

The Role of Doxycycline-d3 Hyclate as an Internal Standard

The primary and most critical application of Doxycycline-d3 hyclate is its use as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality controls. The purpose of an internal standard is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

Because Doxycycline-d3 hyclate is chemically identical to Doxycycline hyclate, it behaves similarly during sample preparation and chromatographic separation. However, due to its different mass, it can be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification of the analyte can be achieved. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it provides the most effective compensation for matrix effects and other sources of variability.[6]

Conceptual Workflow of Internal Standard Utilization

Caption: Workflow illustrating the use of an internal standard.

The Kinetic Isotope Effect: A Consideration in Bioanalysis

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a stronger bond energy than a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond generally requires more energy and occurs at a slower rate than breaking a C-H bond.

In the context of drug metabolism, if the deuterated position is a site of metabolic transformation, a significant KIE could lead to a slower metabolism of the deuterated compound compared to its non-deuterated counterpart. However, for Doxycycline-d3 hyclate, the deuterium labels are placed on the N-dimethyl group. This position is not a primary site of metabolism for doxycycline. Therefore, the kinetic isotope effect is negligible, and both the labeled and unlabeled compounds are expected to have virtually identical pharmacokinetic profiles. This is a critical prerequisite for its use as an internal standard, as any significant difference in metabolic stability would compromise the accuracy of the quantitative assay.[7][8]

Analytical Methodologies: Quantification of Doxycycline in Biological Matrices

The following section provides a detailed, step-by-step protocol for the quantification of doxycycline in human plasma using LC-MS/MS with Doxycycline-d3 hyclate as an internal standard. This protocol is a synthesized example based on established methodologies.[9][10][11]

Materials and Reagents

-

Doxycycline hyclate reference standard

-

Doxycycline-d3 hyclate internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Doxycycline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Doxycycline hyclate in 10 mL of methanol.

-

Doxycycline-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Doxycycline-d3 hyclate in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the doxycycline stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Doxycycline-d3 stock solution with the same diluent.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

Sample Preparation Workflow

Caption: Step-by-step sample preparation protocol.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Doxycycline: 445.2 -> 428.2

-

Doxycycline-d3: 448.2 -> 431.2

-

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[12] Validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity: Demonstrating a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Assessing the closeness of measured values to the true values and the degree of scatter.

-

Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte and internal standard.

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.

Synthesis and Purification of Doxycycline-d3 Hyclate

The synthesis of Doxycycline-d3 hyclate is a multi-step process that requires expertise in organic synthesis. A common approach involves the N-demethylation of doxycycline followed by re-methylation using a deuterated methylating agent.[13][14]

-

N-demethylation: Doxycycline is treated with a demethylating agent to remove one of the methyl groups from the dimethylamino moiety.

-

Purification: The resulting N-desmethyldoxycycline is purified using techniques such as chromatography.

-

N-methylation with a Deuterated Reagent: The purified N-desmethyldoxycycline is then reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to introduce the three deuterium atoms.

-

Final Purification and Salt Formation: The resulting Doxycycline-d3 is purified and converted to the hyclate salt.

The isotopic purity of the final product is a critical quality attribute and is typically confirmed by mass spectrometry and NMR. A high isotopic purity (e.g., >98%) is essential for its use as an internal standard to avoid any contribution to the analyte signal.[5]

Conclusion

Doxycycline-d3 hyclate is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its utility as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of doxycycline in complex biological matrices. Understanding the principles of isotopic labeling, the role of an internal standard, and the nuances of bioanalytical method development and validation is paramount for generating reliable data in pharmacokinetic, toxicokinetic, and clinical studies. This guide has provided a comprehensive overview of these topics, offering both theoretical insights and practical guidance for the effective use of Doxycycline-d3 hyclate in a research setting.

References

-

GoodRx. (2025, February 6). Doxycycline Hyclate vs. Monohydrate: A Look at the Key Differences. GoodRx. [Link]

-

USP-NF. (2020, February 28). Doxycycline Hyclate Tablets. USP-NF. [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Doxycycline hyclate: A review of properties, applications and analytical methods. Journal of Applied Pharmaceutical Science. [Link]

-

Royal Society of Chemistry. (2015). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug. Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). Doxycycline hydrochloride compound and preparation method thereof.

-

SingleCare. (2025, November 21). Doxycycline monohydrate vs. hyclate: Differences, similarities, and which is better for you. SingleCare. [Link]

-

National Institutes of Health. (n.d.). Synthesis of a Doxycycline-[13CD3] Standard. National Institutes of Health. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

National Institutes of Health. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. National Institutes of Health. [Link]

-

ResearchGate. (2025, August 5). (PDF) Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

-

ResearchGate. (n.d.). Synthesis of a doxycycline-[(13) CD3 ] standard. ResearchGate. [Link]

-

Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]

-

JoVE. (2022, December 19). Deuterium Kinetic Isotope Effect on EET Determination | Protocol Preview. YouTube. [Link]

- Google Patents. (n.d.). CN102382007A - Doxycycline hydrochloride compound and preparation method thereof.

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

ResearchGate. (2025, October 27). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. goodrx.com [goodrx.com]

- 3. What Is The Difference Between Doxycycline Hyclate And Doxycycline Monohydrate? | OCTAGONCHEM [octagonchem.com]

- 4. Doxycycline monohydrate vs. hyclate: Differences, similarities, and which is better for you [singlecare.com]

- 5. Doxycycline-d3 Hyclate (Major) | Benchchem [benchchem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalppw.com [journalppw.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 13. Synthesis of a Doxycycline-[13CD3] Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Doxycycline-d3 Hyclate: A Comprehensive Guide to Solubility in Methanol and Water

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Doxycycline-d3 Hyclate in two common laboratory solvents: methanol and water. Doxycycline-d3 hyclate, a deuterated isotopologue of the broad-spectrum antibiotic doxycycline hyclate, serves as a critical internal standard in quantitative analytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate solubility data is fundamental for the precise preparation of stock solutions, calibration standards, and for ensuring the integrity of experimental results in drug discovery, development, and quality control settings. This document synthesizes available data, clarifies discrepancies in literature, and provides robust, field-proven protocols for empirical solubility determination.

Introduction: The Critical Role of a Deuterated Standard

Doxycycline is a semi-synthetic tetracycline antibiotic widely used in both human and veterinary medicine.[3] In modern analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are the gold standard for quantification. Doxycycline-d3 hyclate, where three hydrogen atoms have been replaced with deuterium, is the preferred internal standard for doxycycline.[2] Its utility stems from its chemical and physical properties being nearly identical to the parent drug, yet it is distinguishable by its higher mass.

This near-identity is a double-edged sword. While we can often extrapolate properties like solubility from the non-labeled parent compound, doxycycline hyclate, subtle differences in crystal lattice energy or hygroscopicity can arise from deuteration or from the specific salt form (hyclate). Therefore, relying solely on parent compound data without empirical verification can introduce significant error into an analytical workflow. This guide addresses the solubility of the deuterated standard directly, providing researchers with the foundational knowledge and practical tools to handle this critical reagent with precision.

Physicochemical Properties of Doxycycline Hyclate

Understanding the core molecule is essential. The hyclate is a hydrochloride hemiethanolate hemihydrate salt of doxycycline.[4][5] This form enhances the compound's stability and solubility compared to the monohydrate form.[6][7]

| Property | Value / Description | Source |

| Molecular Formula | (C₂₂H₂₄N₂O₈ • HCl)₂ • C₂H₆O • H₂O | [7] |

| Molecular Weight | 1025.89 g/mol | [7] |

| Appearance | Yellow, crystalline powder, hygroscopic | [4] |

| pKa Values | ~3.5, 7.7, 9.5 | [5][8] |

| Doxycycline-d3 Hyclate | Deuterated analogue of Doxycycline Hyclate | [9] |

Aqueous Solubility of Doxycycline-d3 Hyclate

The aqueous solubility of doxycycline is complex and highly dependent on the solution's pH. The parent compound, doxycycline hyclate, is described as "freely soluble" in water.[4][10] A specific quantitative value of 50 mg/mL has been reported.[5][8]

The Dominant Influence of pH

The solubility of doxycycline is lowest at neutral pH and increases significantly in acidic conditions. This is due to the protonation of the dimethylamino group at the C4 position of the molecule.

-

Optimal pH: The highest solubility is achieved at a low pH, typically below 3.[11] A 1% solution of doxycycline hyclate in water naturally produces a pH between 2.0 and 3.0.[12][13]

-

Maximum Solubility: One study determined a peak solubility of 50 mg/mL at a precise pH of 2.16 in an aqueous hydrochloric acid solution at 25°C.[14]

-

Mechanism: At low pH, the dimethylamino group (pKa ~9.5) is fully protonated, rendering the molecule a cation and significantly increasing its interaction with the polar water molecules. As the pH increases towards the isoelectric point, the net charge decreases, leading to aggregation and precipitation.

Factors That Inhibit Aqueous Solubility

Beyond pH, several other factors can drastically reduce the solubility of doxycycline in aqueous media, leading to precipitation and inaccurate solution concentrations.

-

Chelation with Metal Ions: Doxycycline is a potent chelating agent. It can form insoluble complexes with di- and trivalent metal cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).[10][11] This is a critical consideration when using tap water or certain buffer systems that may contain these ions. The use of high-purity, deionized water is paramount.

-

Common Ion Effect: The presence of excess chloride ions (Cl⁻) can suppress the solubility of the hydrochloride salt form.[14] This is particularly relevant when preparing solutions in saline or hydrochloride-based buffers.

The interplay of these factors is illustrated in the diagram below.

Caption: Factors promoting and inhibiting the aqueous solubility of doxycycline-d3 hyclate.

Methanol Solubility of Doxycycline-d3 Hyclate

The solubility of doxycycline in methanol presents a more ambiguous picture based on available data sheets.

-

Doxycycline Hyclate (Parent): The non-deuterated form is generally described as "freely soluble" or "soluble" in methanol.[4][8] One study explicitly found its solubility to be greater in methanol than in water.[15]

-

Doxycycline-d3 Hyclate (Deuterated): In contrast, multiple suppliers list the deuterated form as only "slightly soluble " in methanol.[1][9][16]

This discrepancy is significant. According to USP definitions, "freely soluble" implies a solubility of 100-1000 mg/mL, whereas "slightly soluble" implies a solubility of only 1-10 mg/mL. This hundred-fold difference can have profound implications for the preparation of concentrated stock solutions.

Causality for Discrepancy: The reason for this reported difference is not definitively established in the literature. It could be attributable to:

-

Supplier-Specific Data: The "slightly soluble" designation may be conservative data from a single supplier's internal testing.

-

Polymorphism: Minor differences in the crystalline structure between the deuterated and non-deuterated forms could impact solvent interaction.

-

Hygroscopicity: Differences in water content between batches could affect solubility in an organic solvent like methanol.

Senior Scientist Insight: Given this conflict, it is imperative for researchers to empirically determine the solubility of their specific lot of Doxycycline-d3 Hyclate in methanol before preparing high-concentration stock solutions for quantitative use. The protocol provided in Section 4.0 is designed for this purpose.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system to accurately determine the solubility of Doxycycline-d3 Hyclate. The shake-flask method is a gold-standard technique recommended by regulatory bodies for its reliability.[17][18]

Objective

To determine the equilibrium solubility of Doxycycline-d3 Hyclate in a given solvent (e.g., HPLC-grade water, HPLC-grade methanol) at a controlled temperature.

Materials and Equipment

-

Doxycycline-d3 Hyclate (solid powder)

-

Solvent of interest (e.g., HPLC-grade water, methanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE for methanol, PVDF for water)

-

Calibrated pipettes

Experimental Workflow Diagram

Caption: Standard workflow for the shake-flask equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation (n=3 replicates):

-

Tare a clean, dry glass vial on an analytical balance.

-

Add an excess amount of Doxycycline-d3 Hyclate to the vial. An amount that is at least 2-3 times the expected solubility is recommended (e.g., 10-20 mg). Causality: Adding excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Record the exact mass of the solid.

-

Pipette a precise volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate speed (~150 rpm).

-

Allow the suspension to shake for a predetermined time to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases. Causality: Constant temperature is critical as solubility is temperature-dependent. Shaking ensures continuous interaction between the solid and the solvent to facilitate dissolution.

-

-

Phase Separation:

-

Transfer the vials to a centrifuge pre-set to the same temperature as the shaker.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes. Causality: This step pellets the excess, undissolved solid, allowing for the clear, saturated supernatant to be sampled without disturbing the solid phase.

-

-

Sampling and Filtration:

-

Carefully draw the supernatant using a pipette, avoiding the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality: Filtration removes any remaining fine particulates, ensuring that the analyzed solution only contains dissolved solute. Discard the first few drops of filtrate to saturate the filter membrane and prevent analyte adsorption.

-

-

Dilution and Quantification:

-

Perform a series of accurate serial dilutions of the clear filtrate using the same solvent to bring the concentration into the linear dynamic range of your analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method. A typical starting point for doxycycline analysis is a C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer, with UV detection at ~350 nm.[5][8]

-

Calculate the concentration of the diluted sample against a calibration curve prepared with a known-concentration stock of Doxycycline-d3 Hyclate.

-

-

Calculation:

-

Determine the final solubility using the formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Total Dilution Factor

-

Summary and Recommendations

The solubility of Doxycycline-d3 Hyclate is a critical parameter that requires careful consideration by researchers.

-

In Water: Doxycycline-d3 Hyclate is expected to be freely soluble, with values up to 50 mg/mL achievable under optimal acidic conditions (pH < 3).[5][8][14] Researchers must control for pH and avoid the presence of metal ions to maintain solubility.[11]

-

In Methanol: There is a significant discrepancy in reported solubility, ranging from "freely soluble" for the parent compound to "slightly soluble" for the deuterated analogue.[4][9][15][16] This highlights a critical knowledge gap.

Authoritative Recommendation: As a Senior Application Scientist, my primary recommendation is one of empirical validation. Never assume the solubility of a critical reagent based on literature that shows clear contradictions. The shake-flask protocol provided in this guide is a robust and reliable method for determining the precise solubility of your specific lot of Doxycycline-d3 Hyclate under your laboratory's conditions. This self-validating step is a cornerstone of ensuring data integrity in any quantitative study.

References

-

European Pharmacopoeia, Doxycycline Hyclate Monograph 0272. [Link]

-

Drugs.com. (2025, September 26). Doxycycline: Uses, Dosage, Side Effects, Warnings. [Link]

-

Wang, C., Wang, L., et al. (2020). Solubility Measurement and Correlation of Doxycycline Hyclate in 10 Pure Solvents and Mixtures Solvents at 278.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

-

Dopharma. (2017). Solubility of Doxylin® 100% in drinking water. [Link]

-

Various Authors. (2023). Is doxycycline soluble in water? Quora. [Link]

-

DailyMed. (n.d.). DOXYCYCLINE HYCLATE tablet. U.S. National Library of Medicine. [Link]

-

Medico-Mart. (n.d.). Doxycycline Hyclate Tablets, USP 100 mg [Product Information]. [Link]

-

Wikipedia. (n.d.). Doxycycline. [Link]

-

Bogardus, J. B., & Blackwood, R. K. (1979). Solubility of doxycycline in aqueous solution. Journal of Pharmaceutical Sciences, 68(2), 188-194. [Link]

-

PubChem. (n.d.). Doxycycline-d3 Hyclate (Major). National Center for Biotechnology Information. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]

-

Al-Dirbashi, O. Y., et al. (2023). A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites. Molecules, 28(15), 5894. [Link]

-

Pfizer. (2015). VIBRAMYCIN/VIBRA-TABS - PRODUCT MONOGRAPH. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Al-kassas, R., et al. (2022). Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]

-

U.S. Pharmacopeia. (2018). Doxycycline Hyclate Tablets Revision Bulletin. [Link]

-

Al-Ghannam, S. M., et al. (2012). Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals. Journal of the Chilean Chemical Society. [Link]

-

Pharmascience. (2025). pms-DOXYCYCLINE - PRODUCT MONOGRAPH. [Link]

-

Jeyabaskaran, M., et al. (2014). RP-HPLC method development and validation of doxycycline in bulk and tablet formulation. International Journal of Pharmacy and Analytical Research, 3(4), 397-404. [Link]

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Comprehensive Review of Analytical Techniques for Doxycycline and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. drugs.com [drugs.com]

- 7. DOXYCYCLINE HYCLATE [dailymed.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. usbio.net [usbio.net]

- 10. Doxycycline - Wikipedia [en.wikipedia.org]

- 11. dopharma.be [dopharma.be]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. pharmascience.com [pharmascience.com]

- 14. Solubility of doxycycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Doxycycline-d3 (hyclate) | Cayman Chemical | Biomol.com [biomol.com]

- 17. who.int [who.int]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ijpar.com [ijpar.com]

Doxycycline-d3 hyclate CAS number and chemical identifiers

An In-Depth Technical Guide to Doxycycline-d3 Hyclate: Properties, Synthesis, and Application as an Internal Standard

Introduction

Doxycycline is a semi-synthetic, broad-spectrum tetracycline antibiotic with a long history of clinical significance in treating a wide array of bacterial infections, including those caused by gram-positive and gram-negative organisms, as well as rickettsia and chlamydia.[1][2] Beyond its antimicrobial properties, it is also utilized for malaria prophylaxis and as an anti-inflammatory agent.[3] The accurate quantification of doxycycline in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, which are foundational to modern drug development and clinical practice.

Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and matrix effects. Doxycycline-d3 hyclate, a deuterated analog of doxycycline, serves this critical role, ensuring the highest level of accuracy and precision in bioanalytical assays. This guide provides a comprehensive technical overview of Doxycycline-d3 hyclate, from its fundamental chemical identity and synthesis to its practical application as an internal standard in a validated analytical workflow.

Section 1: Core Chemical Identity and Properties

A precise understanding of a reference standard's chemical identity is the bedrock of any analytical work. For Doxycycline-d3 hyclate, it is crucial to distinguish its identifiers from its unlabeled parent compound, Doxycycline hyclate. The CAS number 24390-14-5 correctly identifies the unlabeled Doxycycline hyclate salt, which is a hemiethanolate hemihydrate.[4] While this CAS number is sometimes referenced for the labeled compound, it is often specified as "unlabeled".[5][6] Specific CAS numbers for the deuterated form, such as 1355452-20-8 , have been assigned by suppliers, though a single, universally adopted CAS number is not always consistently cited.[6] Researchers should, therefore, rely on the combination of the compound name, molecular formula, and supplier-specific identifiers for unambiguous identification.

The key chemical and physical properties of Doxycycline-d3 hyclate are summarized below.

| Identifier | Value / Description | Source(s) |

| Compound Name | Doxycycline-d3 Hyclate | [6][7][8] |

| Synonyms | Doxycycline-d3 hydrochloride hemiethanolate hemihydrate | [7] |

| CAS Number | Parent (unlabeled): 24390-14-5. Labeled forms may have supplier-specific CAS numbers (e.g., 1355452-20-8). | [6] |

| Molecular Formula | C22H21D3N2O8 (Free Base); The hyclate salt is complex, often represented as 2(C22H21D3N2O8) • 2HCl • xH2O • C2H6O. | [6][7][9] |

| Molecular Weight | ~447.5 g/mol (Free Base); Varies for the salt form (e.g., ~894.9 g/mol for the complex). | [7][10] |

| InChI Key | HALQELOKLVRWRI-SFNMZOGZSA-N | [7] |

| Appearance | Yellow crystalline powder. | [11] |

| Purity | Typically ≥98%, with isotopic purity often ≥99% deuterated forms (d1-d3). | [7] |

| Storage | Recommended storage at -20°C for long-term stability. | [7] |

Section 2: The Rationale for Isotopic Labeling in Doxycycline Analysis

In quantitative mass spectrometry, particularly LC-MS/MS, the goal is to achieve a signal response that is directly and consistently proportional to the analyte concentration. However, two major challenges can disrupt this relationship: sample matrix effects and variability in extraction recovery.

-

Matrix Effect: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.

-

Extraction Variability: The efficiency of sample preparation steps, such as protein precipitation or liquid-liquid extraction, can vary between samples, leading to inconsistent recovery of the analyte.

The Causality Behind Using Doxycycline-d3 Hyclate:

A stable isotope-labeled internal standard is the most effective solution to these challenges. Doxycycline-d3 is an ideal internal standard for doxycycline because it is chemically identical to the analyte, differing only in the mass of three hydrogen atoms, which have been replaced with deuterium. This subtle change has profound analytical benefits:

-

Co-elution: It exhibits virtually identical chromatographic retention time and behavior to unlabeled doxycycline.

-

Identical Ionization: It experiences the same degree of ionization suppression or enhancement from matrix effects.

-

Equivalent Recovery: It behaves identically during all sample preparation and extraction steps.

Because the SIL-IS is added to every sample, standard, and quality control at a known, fixed concentration at the very beginning of the workflow, any loss or signal alteration it experiences is mirrored by the analyte. The mass spectrometer distinguishes between the analyte and the IS based on their slight mass difference (m/z). The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach effectively cancels out variability, leading to a highly robust and trustworthy assay.[9]

Section 3: Synthesis of Isotope-Labeled Doxycycline

The generation of a high-purity SIL-IS is a non-trivial synthetic challenge. A published method for creating a stable isotope-labeled doxycycline standard provides authoritative insight into a viable chemical pathway.[12][13] The core strategy involves a two-step process: N-demethylation of the parent doxycycline molecule, followed by re-methylation using a stable isotope-labeled methylating agent.

Step 1: N-Demethylation via a Non-Classical Polonovski Reaction The dimethylamino group at the C4 position of doxycycline is the target for labeling. The first step is to remove one of the existing methyl groups. This is achieved by first oxidizing the tertiary amine to an N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then subjected to a non-classical Polonovski reaction, which facilitates the elimination of a methyl group to yield N-desmethyldoxycycline.[14] This intermediate is crucial for both creating labeled standards and synthesizing novel tetracycline analogs.[12]

Step 2: Re-methylation with a Labeled Methyl Source The secondary amine of N-desmethyldoxycycline is then re-methylated using a labeled methyl source, such as methyl-[¹³CD₃] iodide. This reaction introduces the mass label, resulting in the final Doxycycline-[¹³CD₃] product with a high degree of isotopic purity (e.g., 99%).[12][13]

Section 4: Application in Quantitative Bioanalysis: A Methodological Workflow

The primary application of Doxycycline-d3 hyclate is as an internal standard for the quantification of doxycycline in biological samples via LC-MS/MS.[7][9] The following section outlines a typical, self-validating workflow grounded in established bioanalytical methods.[15]

Experimental Protocol: Quantification of Doxycycline in Human Plasma

1. Reagent and Standard Preparation

-

Expertise: The accuracy of the entire assay depends on the precise preparation of stock and working solutions. Use calibrated pipettes and analytical balances.

-

Doxycycline & Doxycycline-d3 Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each standard and dissolve in an appropriate volume of a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL. Store at -20°C or below.

-

Working Solutions: Prepare serial dilutions of the doxycycline stock solution in 50:50 methanol:water to create calibration curve standards (e.g., ranging from 10 ng/mL to 5000 ng/mL). Prepare a separate set of dilutions for quality control (QC) samples (low, mid, high).

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Doxycycline-d3 stock solution to a final concentration that yields a robust signal in the MS detector (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation)

-

Expertise: Protein precipitation is a rapid and effective method for cleaning up plasma samples. Acetonitrile is often chosen as it efficiently precipitates proteins while keeping the analyte and IS in solution.

-

Step 2.1: Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Step 2.2: To each tube, add 100 µL of the corresponding sample (blank plasma, calibration standard, QC, or unknown).

-

Step 2.3: Add 20 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix sample.

-

Step 2.4: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Step 2.5: Vortex vigorously for 30 seconds.

-

Step 2.6: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Step 2.7: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions

-

Trustworthiness: The parameters below are typical starting points. Method validation according to regulatory guidelines (e.g., FDA, EMA) is required to establish selectivity, accuracy, precision, and stability.

Table 1: UPLC/HPLC Parameters

| Parameter | Typical Value | Rationale |

|---|---|---|

| Column | C18, e.g., Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Excellent retention and peak shape for tetracyclines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Elutes the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | Ensures elution of the analyte and cleaning of the column. |

| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Doxycycline | Doxycycline-d3 | Rationale |

|---|---|---|---|

| Ionization Mode | ESI (+) | ESI (+) | Doxycycline readily forms positive ions. |

| Precursor Ion (Q1) | m/z 445.2 | m/z 448.2 | Corresponds to the [M+H]⁺ ion. |

| Product Ion (Q3) | m/z 428.2 | m/z 431.2 | A stable, specific fragment ion for quantification. |

| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire >12 points across the peak. |

Section 5: Pharmacokinetic Context

The analytical data generated using Doxycycline-d3 hyclate provides crucial inputs for pharmacokinetic (PK) modeling. Doxycycline is well-characterized, with near-complete oral absorption and a long elimination half-life that permits once or twice-daily dosing.[3][16][17] Its high protein binding and wide distribution into tissues are key characteristics that influence its efficacy.[17][18]

Table 3: Key Pharmacokinetic Parameters of Doxycycline

| PK Parameter | Value | Significance |

|---|---|---|

| Bioavailability | ~90-100% | Reliable absorption after oral administration.[3][18] |

| Tmax (Time to Peak) | ~2 hours | Time at which maximum plasma concentration is reached.[18] |

| Cmax (Peak Conc.) | ~2.6 µg/mL (after 200 mg dose) | The maximum concentration achieved in plasma.[3][18] |

| Protein Binding | >90% | High binding affects the volume of distribution and free drug concentration.[18] |

| Elimination Half-life | ~18-22 hours | Long half-life allows for convenient dosing intervals.[17] |

| Metabolism | Minimal | Primarily excreted unchanged in feces and urine.[3][16] |

Accurate measurement of these parameters, enabled by a robust bioanalytical method with a proper internal standard, is essential for defining dosing regimens, ensuring patient safety, and meeting regulatory requirements for drug approval.

Conclusion

Doxycycline-d3 hyclate is an indispensable tool for researchers, scientists, and drug development professionals engaged in work with doxycycline. Its properties as a stable isotope-labeled internal standard allow for the development of highly accurate, precise, and robust bioanalytical methods, primarily using LC-MS/MS. By correcting for inevitable variations in sample preparation and instrument response, it provides the foundation of trust for pharmacokinetic and clinical data. A thorough understanding of its chemical identity, the rationale for its use, and its application in a validated workflow empowers scientists to generate the highest quality data in their research and development endeavors.

References

-

Vargas-Estrada, D., et al. (2008). Pharmacokinetics of Doxycycline and Tissue Concentrations of an Experimental Long-acting Parenteral Formulation of Doxycycline. Arzneimittel-Forschung (Drug Research), 58(6), 310–315. [Link]

-

PubChem, National Institutes of Health. Doxycycline Hyclate. [Link]

-

ResearchGate. Doxycycline hyclate: A review of properties, applications and analytical methods. [Link]

-

Winters, M. & Cooper, J.S. (2024). Doxycycline Hyclate. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

PubChem, National Institutes of Health. Doxycycline-d3 Hyclate (Major). [Link]

-

Bupp, J. E., & Tanga, M. J. (2016). Synthesis of a doxycycline-[13CD3] standard. Journal of Labelled Compounds and Radiopharmaceuticals, 59(7), 291–293. [Link]

-

U.S. Food and Drug Administration. PERIOSTAT™ (doxycycline hyclate capsules) Label. [Link]

-

U.S. Food and Drug Administration. DOXTERIC (doxycycline hyclate) Label. [Link]

-

Pharmaffiliates. Doxycycline-d3 Hyclate. [Link]

-

PubChem, National Institutes of Health. Doxycycline-d3. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. Washington, DC: The National Academies Press. [Link]

-

S. Ashutosh Kumar, et al. (2013). Measurement Of Doxycycline Plasma Concentrations By Calibration Curve Method With Aid Of Hplc-Esi-Ms/Ms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 519-525. [Link]

-

Bupp, J. E., & Tanga, M. J. (2016). Synthesis of a Doxycycline-[13CD3] Standard. Journal of Labelled Compounds and Radiopharmaceuticals, 59(7), 291-293. [Link]

-

PubMed, National Institutes of Health. Synthesis of a doxycycline-[(13) CD3 ] standard. [Link]

-

Wikipedia. Doxycycline. [Link]

Sources

- 1. Doxycycline Hyclate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. Doxycycline-d3 Hyclate | CAS 24390-14-5 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Doxycycline-d3 Hyclate (Major) | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Doxycycline-d3 | C22H24N2O8 | CID 121225273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a doxycycline-[(13) CD3 ] standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a Doxycycline-[13CD3] Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journalppw.com [journalppw.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Doxycycline - Wikipedia [en.wikipedia.org]

- 18. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Stability-of-Deuterated-Tetracycline-Compounds-in-Storage

Abstract

This in-depth technical guide provides a comprehensive overview of the critical factors influencing the storage stability of deuterated tetracycline compounds. Addressed to researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, analytical methodologies, and regulatory considerations essential for ensuring the integrity of these novel therapeutic agents. By integrating fundamental knowledge of tetracycline degradation with the nuanced effects of deuterium substitution, this guide offers a robust framework for designing and executing effective stability programs. Detailed experimental protocols, data interpretation strategies, and visual aids are provided to translate theoretical concepts into practical, actionable insights for the laboratory.

Introduction: The Advent of Deuterated Tetracyclines and the Imperative of Stability

Tetracyclines are a class of broad-spectrum antibiotics that have been a cornerstone of infectious disease treatment for decades. Their mechanism of action involves the inhibition of protein synthesis in bacteria.[1] In recent years, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules has emerged as a promising approach to enhance their pharmacokinetic profiles.[2] This process, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[][4] This increased bond strength can slow down metabolic processes, potentially leading to improved drug efficacy, reduced dosing frequency, and a more favorable safety profile.[][5]

However, the introduction of deuterium can also influence the inherent chemical stability of the molecule. Therefore, a thorough understanding of the stability of deuterated tetracycline compounds under various storage conditions is paramount for their successful development and commercialization. This guide will provide the foundational knowledge and practical tools necessary to establish and maintain the quality, safety, and efficacy of these next-generation antibiotics.

The Chemistry of Tetracycline Degradation: A Foundation for Understanding Deuterated Analogs

Tetracycline and its analogs are susceptible to degradation through several pathways, primarily hydrolysis, epimerization, and oxidation.[6] These degradation processes are significantly influenced by factors such as pH, temperature, light, and humidity.[1][7]

Key Degradation Pathways

-

Epimerization: At acidic pH (around 3-5), tetracycline can undergo a reversible epimerization at the C4 position, forming 4-epitetracycline, which has significantly lower antibacterial activity.[8]

-

Dehydration: Under strongly acidic conditions (pH below 2), tetracycline can dehydrate to form anhydrotetracycline, a toxic degradation product.[8] The epimer of anhydrotetracycline, 4-epianhydrotetracycline, is also a known toxic impurity.[9]

-

Oxidation: Tetracyclines are susceptible to oxidation, which can be accelerated by exposure to light and the presence of metal ions. This process can lead to a variety of degradation products and a visible color change from yellow to brown.[7]

-

Hydrolysis: In alkaline solutions, tetracycline can be transformed into isotetracycline.[10]

The following diagram illustrates the major degradation pathways of tetracycline.

Caption: Major degradation pathways of tetracycline under different pH conditions.

The "Deuterium Effect" on Chemical Stability

The kinetic isotope effect (KIE) is a well-established principle where the substitution of an atom with its heavier isotope can lead to a decrease in the rate of a chemical reaction. In the context of deuterated tetracyclines, the stronger C-D bond can potentially slow down degradation pathways that involve the cleavage of a C-H bond. While the primary benefit of deuteration is often seen in reducing metabolic degradation[5][11], it is plausible that this effect could also extend to certain chemical degradation pathways, thereby enhancing the intrinsic stability of the molecule. However, it is also possible that deuteration could alter electron distribution within the molecule, potentially influencing other degradation routes. Therefore, empirical stability testing is crucial to fully characterize the stability profile of a deuterated tetracycline.

Designing a Comprehensive Stability Testing Program

A robust stability testing program is essential to determine the re-test period for a drug substance or the shelf life for a drug product. The International Council for Harmonisation (ICH) provides a framework for designing these studies.[12][13][14]

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to monitor the drug's characteristics over its intended shelf life.[15] Accelerated stability studies, on the other hand, involve storing the drug under exaggerated conditions of temperature and humidity to speed up degradation and predict its long-term stability.[15]

Table 1: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. The choice of long-term testing conditions is determined by the climatic zone in which the drug product is to be marketed.

For a proposed re-test period of at least 12 months, the frequency of testing for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule.[16] These studies involve subjecting the drug to conditions more severe than those used in accelerated stability studies.

Protocol for Forced Degradation of a Deuterated Tetracycline Compound:

-

Preparation of Stock Solution: Prepare a stock solution of the deuterated tetracycline in a suitable solvent (e.g., methanol or a buffer system in which the compound is stable).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[16]

-

Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]

-

Peak Purity and Mass Balance: Assess the purity of the main peak and account for the mass balance to ensure that all degradation products are detected.

The following flowchart outlines a comprehensive stability testing workflow.

Caption: A workflow for comprehensive stability testing of deuterated tetracycline compounds.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any reliable stability study. For tetracyclines, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[1][17]

Development of a Stability-Indicating HPLC Method

The primary goal of a stability-indicating method is to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Key considerations for method development include:

-

Column Chemistry: C18 columns are widely used for tetracycline analysis.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. Gradient elution is often necessary to achieve adequate separation of all components.

-

Detection Wavelength: The choice of UV detection wavelength should be optimized to provide good sensitivity for both the API and its degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weights of the degradation products and, in many cases, deduce their structures through fragmentation analysis.[18]

Table 2: Example Stability Data for Deuterated vs. Non-Deuterated Tetracycline under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Analyte | Assay (%) | Total Impurities (%) | Key Degradant 1 (%) | Key Degradant 2 (%) |

| 0 | Non-Deuterated TC | 99.8 | 0.2 | <0.05 | <0.05 |

| Deuterated TC | 99.9 | 0.1 | <0.05 | <0.05 | |

| 3 | Non-Deuterated TC | 98.5 | 1.5 | 0.8 | 0.5 |

| Deuterated TC | 99.2 | 0.8 | 0.4 | 0.3 | |

| 6 | Non-Deuterated TC | 97.1 | 2.9 | 1.5 | 1.0 |

| Deuterated TC | 98.6 | 1.4 | 0.7 | 0.5 |

This is hypothetical data for illustrative purposes.

Conclusion: Ensuring the Integrity of Deuterated Tetracyclines

The development of deuterated tetracycline compounds represents a significant advancement in antibiotic therapy. However, realizing their full therapeutic potential hinges on a comprehensive understanding and rigorous control of their stability. By implementing a scientifically sound stability program, grounded in the principles of chemical degradation, guided by regulatory standards, and executed with validated analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of these promising new medicines. The insights and methodologies presented in this guide provide a robust framework for navigating the complexities of stability testing and ultimately, for delivering stable and reliable deuterated tetracycline products to patients.

References

-

Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

-

A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method. (2005). PubMed. Retrieved February 5, 2026, from [Link]

-

(PDF) Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]

-

(PDF) Stability of Tetracycline Antibiotics in Raw Milk under Laboratory Storage Conditions. (1999). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Stability study of tetracyclines with respect to their use in slow release systems. (2001). PubMed. Retrieved February 5, 2026, from [Link]

-

Determination of tetracycline and its major degradation products by chemiluminescence. (2006). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Efficient Degradation of Tetracycline Antibiotics by Engineered Myoglobin with High Peroxidase Activity. (2022). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (2017). Journal of Young Pharmacists. Retrieved February 5, 2026, from [Link]

-

Degradation pathways and main degradation products of tetracycline antibiotics: Research progress. (2018). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. (2023). MDPI. Retrieved February 5, 2026, from [Link]

-